Product packaging for h-d-cys(trt)-oh(Cat. No.:CAS No. 25840-82-8)

h-d-cys(trt)-oh

Cat. No.: B555618
CAS No.: 25840-82-8
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-UHFFFAOYSA-N
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Description

Significance of D-Amino Acids in Peptide and Protein Research

While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their non-canonical mirror images, D-amino acids, has emerged as a powerful strategy in peptide design. The primary advantage of using D-amino acids lies in their ability to confer resistance to enzymatic degradation. nih.govlifetein.com Peptides containing D-amino acids are less susceptible to proteolysis by endogenous proteases, which are stereospecific for L-amino acids. nih.gov This enhanced biostability is a critical attribute for the development of peptide-based therapeutics, as it can prolong their half-life and bioavailability in vivo. lifetein.commdpi.com

The introduction of D-amino acids can also induce specific conformational changes in peptides, influencing their secondary structure and interaction with biological targets. nih.gov This allows for the fine-tuning of a peptide's biological activity and selectivity. mdpi.com

The Role of Cysteine in Complex Peptide Architectures

Cysteine's unique side chain, which contains a thiol group (-SH), imparts a level of chemical reactivity that is unparalleled among the proteinogenic amino acids. This reactivity is central to the formation of complex peptide and protein structures.

The most prominent role of cysteine in protein architecture is its ability to form disulfide bonds. nih.gov The oxidation of the thiol groups of two cysteine residues results in a covalent disulfide bridge (-S-S-), which can significantly stabilize the three-dimensional structure of a peptide or protein. acs.orgmetwarebio.com These bonds act as molecular staples, locking the polypeptide chain into a specific conformation that is often essential for its biological function. monash.edu Disulfide bridges can be formed both intramolecularly, creating cyclic peptides, and intermolecularly, linking two separate peptide chains. nih.gov The conformational rigidity conferred by disulfide bonds is crucial for the activity of many hormones, toxins, and growth factors. monash.edu

When a cysteine residue does not participate in a disulfide bond, its free thiol group serves as a highly reactive handle for chemical modification. explorationpub.comox.ac.uk The nucleophilicity of the thiol allows for a wide range of selective bioconjugation reactions. nih.gov This enables the attachment of various moieties to a peptide, including fluorescent probes, imaging agents, and drug molecules. The ability to selectively modify cysteine residues has been instrumental in the development of antibody-drug conjugates and other targeted therapeutics. nih.gov

Evolution of Thiol Protecting Group Strategies in Peptide Synthesis

The high reactivity of the cysteine thiol group necessitates its protection during peptide synthesis to prevent unwanted side reactions, such as oxidation and alkylation. bachem.com The development of effective thiol protecting groups has been a critical area of research in peptide chemistry. rsc.org

Early strategies often involved protecting groups that required harsh cleavage conditions, which could damage the synthesized peptide. Over time, a diverse array of protecting groups has been developed with varying degrees of lability, allowing for more sophisticated and orthogonal synthesis strategies. rsc.orgresearchgate.net

The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine. researchgate.net Its popularity stems from its stability under the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS), while being readily removable with mild acid, typically trifluoroacetic acid (TFA), during the final cleavage from the resin. bachem.com This compatibility has made Trt-protected cysteine derivatives, such as H-D-Cys(Trt)-OH, indispensable reagents in Fmoc-SPPS. The evolution of protecting group chemistry continues, with ongoing efforts to develop novel groups with even greater orthogonality and milder deprotection conditions. rsc.org

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name S-Trityl-D-cysteine
CAS Number 25840-82-8
Molecular Formula C₂₂H₂₁NO₂S
Molecular Weight 363.48 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and DCM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO2S B555618 h-d-cys(trt)-oh CAS No. 25840-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870994
Record name S-(Triphenylmethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-09-4, 25840-82-8, 2799-07-7
Record name S-(Triphenylmethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

H D Cys Trt Oh: a Key Building Block in Advanced Peptide Synthesis

Synthetic Methodologies for H-D-Cys(Trt)-OH Incorporation

The incorporation of this compound, typically in its N-protected form such as Fmoc-D-Cys(Trt)-OH, into peptide chains is primarily achieved through solid-phase peptide synthesis (SPPS) and, to a lesser extent, solution-phase methods and fragment condensation strategies.

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS is the dominant method for synthesizing peptides, and the use of protected amino acids like Fmoc-D-Cys(Trt)-OH is integral to its success.

Fmoc-Based SPPS Strategies

In Fmoc-based SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino terminus, while side-chain protecting groups like trityl (Trt) offer permanent protection until final cleavage. Fmoc-D-Cys(Trt)-OH is a standard and cost-effective building block for routine synthesis of peptides containing free thiol groups sigmaaldrich.comchemimpex.comcem.com. The trityl group is acid-labile, meaning it can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) with scavengers, during the final cleavage step from the resin sigmaaldrich.compeptide.comontosight.aiissuu.com. This acid lability makes the Trt group compatible with the standard Fmoc/tert-butyl (tBu) SPPS strategy, where Fmoc is removed by base and side-chain protecting groups are removed by acid peptide.combiosynth.com.

The Trt-protected D-cysteine derivative is employed in the synthesis of various complex peptides, including macrocyclic peptides and analogues of hormones like human relaxin and α-melanocyte stimulating hormone (α-MSH) rsc.orgresearchgate.net. Its utility extends to facilitating regioselective disulfide bond formation, a critical step in stabilizing the tertiary structure of many peptides and proteins rsc.orgresearchgate.net. Furthermore, the Trt group can be retained in some macrocyclic peptide syntheses, contributing to the final bioactive product researchgate.net.

Challenges and Optimization in SPPS with Cysteine Derivatives

The incorporation of cysteine derivatives, including Trt-protected forms, into peptide sequences presents specific challenges that require careful consideration and optimization.

Racemization: Cysteine residues are prone to racemization at the α-carbon stereocenter during coupling reactions, particularly when using base-mediated activation methods common in Fmoc SPPS, such as those employing HBTU/DIPEA sigmaaldrich.comrsc.orgbachem.comnih.govnih.gov. This issue is exacerbated by microwave heating and pre-activation procedures sigmaaldrich.comnih.gov. To mitigate racemization, coupling can be performed under acidic or neutral conditions using preformed symmetrical anhydrides or OPfp esters, or with carbodiimide (B86325) activation in the presence of additives like HOBt or Oxyma sigmaaldrich.com. The use of specific resins, such as 2-chlorotrityl resin, has also been shown to reduce racemization, especially for C-terminal cysteine residues csic.essigmaaldrich.comjst.go.jp. Alternative protecting groups like tetrahydropyranyl (Thp) and 4-methoxybenzyloxymethyl (MBom) have demonstrated superior suppression of racemization compared to Trt nih.govsigmaaldrich.comacs.org.

Side Reactions: The formation of β-piperidinylalanine by-products, particularly at the C-terminal cysteine residue when anchored to Wang-type resins, is another significant side reaction associated with repetitive piperidine (B6355638) treatments during Fmoc deprotection csic.essigmaaldrich.com.

Aggregation: Highly hydrophobic sequences or specific amino acid arrangements can lead to aggregation on the resin, hindering coupling efficiency. Strategies such as incorporating pseudoprolines can help interrupt secondary structures and prevent aggregation nih.gov.

Table 1: Comparison of Cysteine Protecting Groups in Fmoc SPPS

Protecting GroupAcid LabilityRacemization Suppression (vs. Trt)Deprotection ConditionsKey Applications/NotesSources
Trityl (Trt)Acid-labileBaselineTFA / TISRoutine SPPS, macrocycles, disulfide formation; cost-effective. sigmaaldrich.com, peptide.com, ontosight.ai, researchgate.net, , issuu.com
AcmAcid-stableN/A (used differently)Hg(II) salts, I2Orthogonal protection; suitable for Boc/Bzl SPPS. peptide.com, bachem.com, google.com
ThpAcid-labileSuperiorTFA/water/TISReduced racemization and β-piperidinylalanine formation. csic.es, nih.gov, sigmaaldrich.com
DpmAcid-labileSuperiorTFA / TISReduced racemization during incorporation. nih.gov, acs.org
MBomAcid-labileSuperiorTFA / TISSignificantly suppresses racemization, even with microwave-assisted SPPS. nih.gov, acs.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is predominant, solution-phase peptide synthesis also utilizes protected amino acids. In solution synthesis, sulfur-containing amino acids like cysteine can interfere with catalytic hydrogenation, a common method for deprotection. Therefore, strategies must be adapted to accommodate cysteine residues, and Trt protection remains a viable option for protecting the thiol group peptide.combachem.com.

Fragment Condensation Strategies in Peptide Assembly

Fragment condensation involves synthesizing smaller peptide fragments and then joining them to form the final peptide. Trt-protected cysteine residues can be incorporated into these fragments. The Trt group's stability and selective removal are advantageous in such multi-step assembly processes, including those leading to macrocyclic structures where fragments are often employed researchgate.net.

The Trityl Protecting Group in Cysteine Thiol Chemistry

The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group that has found extensive application in protecting the thiol side chain of cysteine residues in peptide synthesis.

Table 2: Trityl (Trt) Protecting Group for Cysteine Thiol

Property/ApplicationDescriptionSources
Primary Role Protects the thiol (-SH) group of cysteine during peptide synthesis, preventing unwanted oxidation, disulfide bond formation, or alkylation. ontosight.ai,
Acid Lability Readily cleaved under mild acidic conditions. sigmaaldrich.com, peptide.com, ontosight.ai, researchgate.net, , google.com
Deprotection Conditions Typically removed using Trifluoroacetic Acid (TFA) in combination with scavengers like Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES) to quench the released trityl cation. sigmaaldrich.com, peptide.com, nih.gov, , issuu.com
Advantages Cost-effective for routine use, compatible with standard Fmoc SPPS reagents, facilitates selective deprotection, and is useful for controlled disulfide bond formation. sigmaaldrich.com, chemimpex.com, ontosight.ai, issuu.com
Key Applications Routine synthesis of peptides with free thiol groups, synthesis of macrocyclic peptides, regioselective disulfide bond formation. rsc.org, sigmaaldrich.com, chemimpex.com, researchgate.net, , activotec.com
Challenges Can contribute to racemization during coupling steps, especially under basic conditions. Requires careful selection of cleavage conditions and effective scavengers. sigmaaldrich.com, researchgate.net, nih.gov, nih.gov,
Orthogonality Generally orthogonal to base-labile (Fmoc) and other acid-labile protecting groups, allowing for selective manipulation of different functional groups. sigmaaldrich.com, google.com, issuu.com
Scavenging Mechanism TIS and other scavengers are essential to irreversibly convert the released trityl cations into inert triphenylmethane, preventing reattachment to the peptide. sigmaaldrich.com, nih.gov, , issuu.com
Alternative Deprotection Can also be removed using CuSO₄ and cysteamine (B1669678) in aqueous buffered conditions. researchgate.net, issuu.com

The trityl group's bulkiness is beneficial, as it can minimize side reactions during coupling steps . Its stability to iodine oxidation is also noteworthy sigmaaldrich.com. While Trt protection is generally orthogonal to other common protecting groups, careful optimization of cleavage cocktails containing scavengers like TIS is crucial to ensure complete deprotection and prevent side reactions from the released trityl cations sigmaaldrich.comissuu.comnih.gov. Despite the potential for racemization, the Trt group remains a valuable and widely employed protecting group for cysteine in peptide synthesis due to its cost-effectiveness and compatibility with established Fmoc SPPS protocols.

Compound List:

this compound

Fmoc-D-Cys(Trt)-OH

Fmoc-L-Cys(Trt)-OH

Cys(Trt)

Trityl (Trt)

Acm (Acetamidomethyl)

Thp (Tetrahydropyranyl)

Dpm (Diphenylmethyl)

MBom (4-Methoxybenzyloxymethyl)

Boc (tert-Butyloxycarbonyl)

Fmoc (9-fluorenylmethyloxycarbonyl)

TFA (Trifluoroacetic Acid)

TIS (Triisopropylsilane)

TES (Triethylsilane)

Reactivity and Mechanistic Studies of H D Cys Trt Oh in Complex Chemical Environments

Investigation of Side Reactions During Protecting Group Removal and Peptide Cleavage

The removal of the trityl protecting group, typically accomplished during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA)-based cocktails, can be accompanied by several side reactions. The acid-labile nature of the trityl group means that the resulting trityl carbocation can potentially alkylate nucleophilic residues, particularly tryptophan, or react with the peptide backbone peptide.comthermofisher.com. To mitigate these issues, scavengers such as triisopropylsilane (B1312306) (TIS) are commonly included in cleavage cocktails peptide.comthermofisher.combachem.comresearchgate.net.

Furthermore, when cysteine is the C-terminal residue, the basic conditions used for Fmoc deprotection (e.g., piperidine) can lead to the formation of 3-(1-piperidinyl)alanine. This occurs via a β-elimination of the protected thiol to form dehydroalanine (B155165), followed by nucleophilic addition of piperidine (B6355638). The sterically bulky trityl group helps to minimize this side reaction, though it does not entirely eliminate it peptide.comiris-biotech.de. Racemization at the α-carbon of cysteine, especially when it is the C-terminal residue, is another concern during SPPS, and the choice of protecting group and coupling conditions can influence its extent rsc.orgbachem.com.

Table 1: Common Side Reactions During Trityl Deprotection and Cleavage

Side ReactionCauseMitigation StrategyRelevant Citations
S-Alkylation of TryptophanReaction of the trityl carbocation with the indole (B1671886) ring of tryptophan.Use of scavengers like TIS in TFA cleavage cocktails. peptide.comthermofisher.com
3-(1-Piperidinyl)alanine formationβ-elimination from C-terminal Cys during Fmoc deprotection, followed by piperidine addition.Use of sterically bulky Trt protecting group; optimization of deprotection conditions. peptide.comiris-biotech.de
Incomplete Trt DeprotectionInsufficiently harsh cleavage conditions or presence of scavengers that complex with the carbocation.Optimize TFA concentration, reaction time, and scavenger type/concentration. sigmaaldrich.combachem.comresearchgate.net
RacemizationAcid-catalyzed epimerization at the α-carbon, particularly for C-terminal Cys.Careful selection of coupling reagents and conditions; use of appropriate resins. rsc.orgbachem.com
Disulfide ReductionReduction of pre-formed disulfide bonds by scavengers (e.g., silanes) during cleavage.Eliminate or carefully control the amount of silanes in cleavage cocktails if disulfide bonds are present. researchgate.net

Chemical Oxidation of Cysteine and its Derivatives in Peptide Contexts

The thiol group of cysteine is inherently prone to oxidation. In the context of peptide synthesis, this reactivity can be harnessed for disulfide bond formation or can lead to undesired byproducts if not controlled. While the trityl group protects the thiol from direct oxidation, its removal exposes the highly reactive thiol. The microenvironment of the cysteine residue within a peptide sequence can also influence its oxidation state and reactivity upf.edursc.org.

Controlled Disulfide Bond Formation and Regioselectivity

The formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides and proteins. For peptides containing multiple cysteine residues, achieving regioselective disulfide bond formation (i.e., ensuring the correct cysteine pairs form bonds) is a significant challenge rsc.orgresearchgate.netnih.govresearchgate.net. The trityl group, being acid-labile, is typically removed during the final TFA cleavage, yielding the reduced peptide. Subsequent oxidation, often performed in dilute solution to favor intramolecular reactions, can then be used to form disulfide bonds sigmaaldrich.combachem.com.

While Trt is a common protecting group for routine synthesis of peptides with free thiols, its removal under standard TFA conditions (which also cleave other acid-labile side-chain protecting groups like tBu, Boc, Pbf) means it is not inherently orthogonal for selective disulfide bond formation in the presence of other protected cysteines. For regioselective disulfide formation, orthogonal protecting groups (e.g., Acm, Mmt, tBu) that can be selectively removed under different conditions are often employed in combination with Trt rsc.orgresearchgate.netnih.govacs.org. However, Trt itself can be selectively removed under milder acidic conditions (e.g., 1% TFA) if necessary, albeit with potential for side reactions sigmaaldrich.compeptide.com.

Oxidation methods for disulfide bond formation include exposure to atmospheric oxygen, hydrogen peroxide, DMSO, iodine, or potassium ferricyanide (B76249) google.comgoogle.comspringernature.com. Iodine, for instance, can be used for both cleavage of Trt/Acm groups and subsequent disulfide formation, though it can also lead to side reactions like tryptophan modification researchgate.netnih.gov.

Oxidative Deprotection and On-Resin Cyclization Approaches

On-resin cyclization strategies aim to form disulfide bonds while the peptide is still attached to the solid support. This can simplify purification and potentially improve yields by maintaining pseudo-dilution conditions researchgate.netgoogle.comgoogle.comnih.gov. Reagents like N-chlorosuccinimide (NCS) or iodine can be used for on-resin oxidation. For example, iodine in DMF can mediate disulfide bond formation from Trt- or Acm-protected cysteines on the resin researchgate.netnih.gov.

A critical consideration in on-resin disulfide formation followed by cleavage is the potential for disulfide reduction by scavengers present in the cleavage cocktail. Hydrosilanes, commonly used to scavenge carbocations during Trt cleavage, can reduce disulfide bonds in the presence of TFA, necessitating careful optimization of cleavage conditions or the elimination of silanes if disulfide bonds are already formed researchgate.net.

Mechanistic Insights into Thiol Reactivity and Protective Group Behavior

The trityl group's effectiveness as a cysteine thiol protector stems from its bulky triphenylmethyl moiety, which sterically shields the thiol and its ability to stabilize the resulting carbocation formed upon acidolysis sigmaaldrich.compeptide.comchemimpex.com. The mechanism of trityl group removal involves protonation of the trityl ether linkage, followed by heterolytic cleavage to generate a stable trityl carbocation and the free thiol thermofisher.combachem.com. This carbocation is highly electrophilic and readily reacts with nucleophiles, hence the need for scavengers to prevent unwanted alkylation peptide.comthermofisher.com.

The reactivity of the cysteine thiol itself is governed by its nucleophilicity, which is significantly enhanced in its deprotonated thiolate form (R-S⁻) nih.govupf.edursc.org. This thiolate is susceptible to electrophilic attack by oxidants like hydrogen peroxide, leading to sulfenic acid formation, which can then dimerize to disulfides or undergo further oxidation nih.govupf.edursc.org. The pKa of the cysteine thiol can vary depending on its microenvironment, influencing its ionization state and reactivity upf.edursc.org. The trityl group, by protecting the thiol, prevents these reactions during synthesis.

Table 2: Trityl (Trt) Protecting Group Behavior and Reactivity

Property/BehaviorDescriptionMechanistic BasisRelevant Citations
Protection Shields the highly reactive thiol group of cysteine from unwanted reactions (oxidation, alkylation) during peptide synthesis.Steric bulk and electronic stabilization of the thiol. sigmaaldrich.compeptide.compeptide.comchemimpex.com
Acid Lability Readily cleaved by acidic conditions, particularly TFA.Formation of a stable trityl carbocation upon protonation and heterolytic cleavage of the S-Trt bond. sigmaaldrich.compeptide.comsigmaaldrich.combachem.com
Scavenging Requirement The generated trityl carbocation can alkylate nucleophiles (e.g., Trp).Electrophilic nature of the trityl carbocation. Scavengers (e.g., TIS) trap the carbocation. peptide.comthermofisher.combachem.com
Stability to Oxidation Generally stable to mild oxidizing agents used for disulfide bond formation after deprotection.The S-Trt bond is not directly susceptible to common peptide oxidation conditions. sigmaaldrich.com
Orthogonality for Disulfide Not inherently orthogonal for selective disulfide formation when used with other protected cysteines, as it's removed by standard TFA cleavage.Cleaved under the same general conditions as many other acid-labile protecting groups. rsc.orgresearchgate.netnih.govacs.org
Side Reaction Mitigation Bulky nature helps minimize 3-(1-piperidinyl)alanine formation at C-terminal Cys.Steric hindrance reduces the accessibility of the dehydroalanine intermediate to piperidine. peptide.comiris-biotech.de

Compound List

N-α-Fmoc-D-Cysteine(Trityl)-OH

N-α-Fmoc-D-Cysteine(Trityl)-OH is an indispensable tool in peptide chemistry, offering robust protection for the cysteine thiol. Its acid-labile trityl group facilitates straightforward deprotection during standard Fmoc SPPS cleavage protocols. However, a comprehensive understanding of the potential side reactions associated with its removal, such as carbocation-mediated alkylation and base-catalyzed elimination, is crucial for successful peptide synthesis. Furthermore, strategies for controlled disulfide bond formation, including on-resin cyclization, leverage the reactivity of the deprotected thiol, highlighting the compound's versatility in constructing complex peptide architectures. Mechanistic insights into the trityl group's behavior and the thiol's reactivity guide the optimization of synthetic protocols, ensuring the efficient and accurate synthesis of cysteine-containing peptides.

Advanced Analytical Methodologies for H D Cys Trt Oh and Its Peptide Conjugates

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are fundamental in the analysis of amino acids and peptides, providing the means to separate complex mixtures and assess the purity of the compounds. springernature.comnih.gov The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric discrimination or the analysis of complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and protected amino acids like H-D-Cys(Trt)-OH. springernature.comnih.gov It is widely used for both qualitative and quantitative analysis, enabling the separation, identification, and purity assessment of these compounds. springernature.comsigmaaldrich.com

In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a gradient of acetonitrile (B52724) and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov This setup allows for the effective separation of peptides and their derivatives based on their hydrophobicity. The trityl group in this compound significantly increases its hydrophobicity, leading to distinct retention times.

Key Parameters for HPLC Analysis of this compound and its Conjugates:

ParameterTypical ConditionsPurpose
Column C18 (Reversed-Phase)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient) Elution of the analytes
Detection UV at 214 nm and 280 nmDetection of peptide bonds and aromatic residues
Purity Standard >95% for synthesis Ensures quality of starting materials

The identification of compounds in an HPLC chromatogram is based on the retention time, which should match that of a known standard under identical conditions. springernature.com Further confirmation is typically achieved by collecting the HPLC fraction and subjecting it to mass spectrometry.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

When analyzing this compound and its peptide conjugates in complex matrices, such as serum or cell lysates, the enhanced resolution of UHPLC is particularly advantageous. kcl.ac.uk These matrices contain a multitude of proteins and other biomolecules that can interfere with the analysis. kcl.ac.uk UHPLC, often coupled with mass spectrometry (UHPLC-MS), can effectively separate the target analyte from these interferences, allowing for more accurate and sensitive detection. researchgate.net For example, in the analysis of peptides in serum, significant sample preparation, such as albumin depletion, is often necessary to prevent ion suppression in the mass spectrometer. kcl.ac.uk

A study on the analysis of cysteine-containing peptides utilized a UHPLC system equipped with a C18 column to achieve separation. nih.gov The use of UHPLC-MS allows for both chromatographic separation and mass-based identification in a single run, providing a powerful tool for analyzing complex biological samples. nih.gov

Advantages of UHPLC for Complex Sample Analysis:

FeatureAdvantageRelevance to this compound Analysis
Higher Resolution Better separation of closely eluting peaksCrucial for distinguishing the target analyte from matrix components
Increased Sensitivity Lower detection limitsEnables the analysis of low-abundance peptides
Faster Analysis Shorter run timesIncreases sample throughput

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of the constituent amino acids is of utmost importance. phenomenex.com Chiral chromatography is the primary technique used to separate and quantify the enantiomers of amino acids and their derivatives, including this compound. semanticscholar.org This can be achieved through direct or indirect methods. semanticscholar.org

Direct methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of N-protected amino acids. phenomenex.comresearchgate.net For instance, Lux Cellulose-2 and Lux Cellulose-3 have been shown to be effective in resolving N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.com Another approach utilizes Cinchona alkaloid-based zwitterionic CSPs, which have demonstrated successful enantiomeric separation of various chiral compounds, including Nα-protected amino acids. nih.gov In many cases, the D-enantiomer elutes before the L-enantiomer on these types of columns. nih.gov

Indirect methods involve derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), are commonly used for this purpose. nih.govresearchgate.nettandfonline.com

For Nα-Fmoc protected amino acids, enantiomeric purity of >99.0% is often required, with some applications demanding ≥99.8% enantiomeric excess (ee). phenomenex.com Chiral HPLC is one of the few techniques capable of achieving this level of precision. phenomenex.com

Common Chiral Stationary Phases for Amino Acid Enantioseparation:

Chiral Stationary Phase TypeExampleApplication
Polysaccharide-based Lux Cellulose-2, Chiralpak IA phenomenex.comresearchgate.netSeparation of N-Fmoc protected amino acids
Cinchona alkaloid-based Quinine-based zwitterionic CSPs nih.govEnantioseparation of chiral acids and amino acids

Spectroscopic and Spectrometric Characterization Techniques

Following separation, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the structure of this compound and its peptide conjugates.

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and amino acids, providing highly accurate molecular weight information and structural details through fragmentation analysis. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it typically produces multiply charged ions with minimal fragmentation, allowing for the determination of the molecular weight of large biomolecules. cpcscientific.com

For this compound, mass spectrometry can be used to confirm its molecular weight. In the analysis of peptides containing this residue, ESI-MS can verify the successful incorporation of the amino acid into the peptide chain. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions can be used to determine the amino acid sequence of a peptide. nih.govnih.gov The presence of protecting groups, such as the trityl group, can influence the fragmentation pattern of peptides. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another MS technique used in peptide analysis, particularly for determining the molecular weight of synthetic peptides and confirming the structure of protected amino acid derivatives. beilstein-journals.org

Applications of Mass Spectrometry in this compound Analysis:

MS TechniqueApplicationInformation Obtained
ESI-MS Molecular weight determination of peptides and protected amino acids. nih.govConfirms identity and successful synthesis.
ESI-MS/MS Peptide sequencing and structural elucidation. nih.govnih.govProvides detailed structural information.
MALDI-TOF-MS Molecular weight determination of synthetic peptides. beilstein-journals.orgConfirms the mass of the final product.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. thermofisher.comphcogj.com In the context of this compound, FTIR can be used to confirm the presence of key structural features.

The FTIR spectrum of a protected amino acid like this compound would be expected to show characteristic absorption bands for its various functional groups. The trityl group would exhibit peaks corresponding to the aromatic C-H and C=C stretching vibrations. The carboxylic acid group would show a broad O-H stretching band and a C=O stretching band. The amine group would have characteristic N-H stretching and bending vibrations. lsu.edu

FTIR is also a valuable tool for studying the secondary structure of peptides. thermofisher.com The amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands in the IR spectrum are particularly sensitive to the peptide backbone conformation, allowing for the differentiation between α-helices, β-sheets, and random coils. thermofisher.com While the trityl group itself does not directly participate in the peptide backbone, its bulky nature could potentially influence the local conformation of the peptide, which might be observable through changes in the amide I and amide II bands.

Expected FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching3300-2500 (broad)
Amine (N-H) Stretching3500-3300
Aromatic C-H Stretching3100-3000
Carboxylic Acid (C=O) Stretching1760-1690
Aromatic C=C Stretching1600-1450
Amine (N-H) Bending1650-1580

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample state (e.g., solid or solution).

Raman Spectroscopy in Cysteine Derivative Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure and composition. libretexts.orgnih.gov It is particularly useful for analyzing cysteine derivatives due to the distinct spectral signatures of the sulfur-containing functional groups. rsc.orgrsc.org

The analysis of this compound by Raman spectroscopy would focus on several key vibrational modes. The bulky trityl (triphenylmethyl, Trt) group, while primarily a protecting group, has its own characteristic Raman signals. These arise from the vibrations of the phenyl rings, including C-C stretching and C-H bending modes. polimi.it The presence and integrity of the trityl group can be confirmed by identifying these specific peaks in the Raman spectrum.

Of particular interest in the analysis of cysteine derivatives are the vibrational modes involving the sulfur atom. The C-S stretching vibration typically appears in the 650-700 cm⁻¹ region of the Raman spectrum. rsc.org This peak's position can be sensitive to the local chemical environment and conformation. Additionally, the S-H stretching mode of a free thiol group, which would be absent in the S-trityl protected form, is typically observed around 2550 cm⁻¹. Its absence is a key indicator of successful S-protection. researchgate.netconicet.gov.ar In situ Raman spectroscopy has been demonstrated as an effective tool for monitoring the formation and breakage of disulfide bonds in L-cysteine, a process that involves changes in the sulfur's bonding environment. rsc.org

Table 1: Key Raman Spectral Regions for this compound Analysis This interactive table summarizes the expected Raman shifts for the key functional groups in this compound.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Significance in Analysis
Trityl Group Phenyl Ring C-C Stretching 1500 - 1600 Confirms the presence of the trityl protecting group.
Trityl Group Phenyl Ring C-H Bending 1000 - 1100 Supports the identification of the trityl group.
Cysteine Backbone C-S Stretching 650 - 700 Indicates the presence of the carbon-sulfur bond. rsc.org
Cysteine Backbone S-H Stretching (in deprotected form) ~2550 Absence confirms the integrity of the S-trityl protection. researchgate.netconicet.gov.ar

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for the chiral analysis of molecules like this compound. researchgate.net This technique measures the differential absorption of left- and right-handed circularly polarized light, which is a property of chiral molecules. lew.ro Since this compound is a specific stereoisomer (the D-enantiomer), CD spectroscopy can be used to confirm its enantiomeric purity and to distinguish it from its L-counterpart.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For amino acids, the chiroptical properties are influenced by the stereocenter at the alpha-carbon. The CD spectra of D- and L-cysteine are mirror images of each other. semanticscholar.orgresearchgate.net The introduction of the bulky trityl group on the sulfur atom significantly impacts the electronic environment and the conformational flexibility of the cysteine side chain. This, in turn, influences the CD spectrum, often leading to more complex signals compared to the unprotected amino acid. semanticscholar.org

Electrochemical and Biosensor-Based Detection Methods for Cysteine Derivatives

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species, including cysteine and its derivatives. nih.gov While the thiol group of cysteine is readily oxidizable, the trityl protection in this compound blocks this direct electrochemical activity. However, electrochemical sensors can be designed to detect the compound after a deprotection step or can be based on other parts of the molecule.

Recent advances have focused on developing novel electrode materials to enhance the sensitivity and lower the detection limits for cysteine. For instance, modified glassy carbon electrodes with materials like nano-cobalt/L-cysteine and Pd@Ti3C2Tx (MXene) nanocomposites have been developed for the sensitive electrochemical detection of L-cysteine. bohrium.comrsc.org These sensors often rely on the electrocatalytic oxidation of the thiol group. rsc.orgrsc.org For this compound, such a sensor could be employed after chemical or enzymatic removal of the trityl group.

Biosensors represent another promising avenue for the detection of cysteine derivatives. researchgate.net These devices combine a biological recognition element (like an enzyme or antibody) with a physical transducer to generate a signal. researchgate.net Affinity biosensors, for example, could be developed using a receptor that specifically binds to the S-trityl-cysteine structure. akademiabaru.com For instance, research has demonstrated the development of fluorescence-based biosensors for cysteine using Lactococcus lactis engineered with a cysteine-responsive promoter. frontiersin.org While not directly applicable to the protected form, this highlights the potential for creating specific biological recognition systems. Another approach involves amperometric biosensors based on enzymes like tyrosinase, where the detection of L-cysteine can be achieved indirectly. researchgate.net

Table 2: Comparison of Detection Methods for Cysteine Derivatives This interactive table provides a summary of different detection methods and their applicability to cysteine derivatives.

Method Principle Applicability to this compound Key Advantages
Electrochemical Sensors Direct oxidation of the thiol group. Requires prior deprotection of the trityl group. High sensitivity, low cost, potential for miniaturization. nih.govakademiabaru.com
Affinity Biosensors Specific binding of the molecule to a biological receptor. Potentially direct detection without deprotection. High specificity. akademiabaru.com
Enzymatic Biosensors Catalytic reaction involving the analyte. May require deprotection depending on the enzyme's specificity. High selectivity and sensitivity. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a common strategy to improve the detection and quantification of amino acids, including cysteine derivatives, in analytical techniques like High-Performance Liquid Chromatography (HPLC). actascientific.com This process involves chemically modifying the analyte to introduce a chromophore or fluorophore, thereby enhancing its detectability by UV-Vis or fluorescence detectors. shimadzu.com

For this compound, derivatization would typically target the primary amine group. A variety of reagents are available for this purpose in what is known as pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system. actascientific.comshimadzu.com

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. lcms.czresearchgate.net This is a rapid and popular method.

Fluorescamine: Reacts with primary amines to form fluorescent products. It has the advantage that the reagent itself is non-fluorescent. shimadzu.comcreative-proteomics.com

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide adducts. shimadzu.comcreative-proteomics.com

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, it reacts with primary and secondary amines to form phenylthiocarbamyl derivatives that can be detected by UV absorption. actascientific.comcreative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts with both primary and secondary amines to yield stable, fluorescent derivatives. creative-proteomics.comwaters.com

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): This reagent is specific for thiols and results in fluorescent derivatives. rsc.orgnih.govresearchgate.net While not suitable for the protected this compound, it is highly relevant for analyzing the deprotected form or for quantifying free cysteine. rsc.orgnih.govresearchgate.netdiva-portal.org

The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity and the compatibility with the chromatographic system. shimadzu.com Following derivatization, reversed-phase HPLC is typically used to separate the derivatized amino acid from other components in the sample. shimadzu.com

Table 3: Common Pre-Column Derivatization Reagents for Amino Acid Analysis This interactive table outlines various derivatization reagents and their properties.

Reagent Target Functional Group Detection Method Key Features
o-Phthalaldehyde (OPA) Primary Amines Fluorescence Rapid reaction; requires a thiol co-reagent. lcms.czresearchgate.net
Fluorescamine Primary Amines Fluorescence Reagent is non-fluorescent; rapid reaction. shimadzu.comcreative-proteomics.com
Dansyl Chloride Primary and Secondary Amines Fluorescence, UV Forms stable derivatives; reaction can be slow. shimadzu.comcreative-proteomics.com
Phenyl Isothiocyanate (PITC) Primary and Secondary Amines UV Forms stable derivatives; reagent can be toxic. actascientific.comcreative-proteomics.com
AQC Primary and Secondary Amines Fluorescence, UV Forms highly stable derivatives. creative-proteomics.comwaters.com
SBD-F Thiols Fluorescence Specific for thiols; reagent is non-fluorescent. rsc.orgnih.gov

Applications in Chemical Biology and Advanced Materials Research

Design and Synthesis of Peptide-Based Drug Candidates

The strategic use of D-amino acids, especially D-cysteine, is central to developing robust peptide-based drug candidates.

Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic utility asm.orgmdpi.comnih.gov. The incorporation of D-amino acids, such as D-cysteine, into a peptide sequence significantly enhances its resistance to proteolytic enzymes. This is because proteases typically exhibit high specificity for L-amino acid substrates asm.orgmdpi.comnih.govnih.govmdpi.com. Peptides containing D-cysteine are therefore more stable and possess longer half-lives in vivo, making them more effective drug candidates mdpi.comnih.govmdpi.com.

N-Fmoc-S-trityl-D-cysteine is instrumental in the synthesis of cyclic peptides and macrocycles. Cysteine residues are frequently used to form disulfide bonds (S-S), which can stabilize peptide structures and impart conformational rigidity pnas.orgfrontiersin.orgresearchgate.netrsc.org. The trityl protection on D-cysteine allows for controlled synthesis, enabling the formation of specific disulfide linkages or other cyclization strategies bachem.comresearchgate.netgoogle.comthieme-connect.comanu.edu.aunih.govuni-kiel.de. Cyclic peptides often exhibit improved proteolytic resistance and enhanced binding affinity due to their constrained conformations asm.orgmdpi.comnih.govuni-kiel.de. For instance, D-cysteine can be incorporated into macrocyclic structures, contributing to enhanced stability and potential therapeutic applications thieme-connect.comuni-kiel.denih.gov.

Strategies for Bioconjugation and Targeted Delivery Systems

Cysteine's thiol group, when appropriately protected and deprotected, serves as a versatile handle for bioconjugation and the development of targeted delivery systems chemimpex.comnih.govchemimpex.comd-nb.infoacs.orgexplorationpub.commdpi.comchemimpex.com. N-Fmoc-S-trityl-D-cysteine can be incorporated into peptides that are then conjugated to other molecules, such as antibodies, nanoparticles, or imaging agents. This is critical for creating targeted therapeutics and diagnostics chemimpex.comchemimpex.com. The D-enantiomer's stability can further benefit these systems, ensuring the integrity of the peptide linker or targeting moiety mdpi.comnih.govacs.org. For example, D-peptide ligands conjugated with liposomes have shown enhanced tumor targeting ability and therapeutic efficacy in preclinical models nih.govacs.org.

Role in Redox Biology and Antioxidant Research from a Chemical Perspective

Cysteine's thiol group is central to its role in redox biology, participating in crucial reactions such as disulfide bond formation and scavenging reactive oxygen species (ROS) mdpi.comnih.govmdpi.com. While D-cysteine itself is not a direct participant in the typical biological redox cycles involving L-cysteine (e.g., glutathione (B108866) synthesis), its chemical properties are relevant. From a chemical perspective, D-cysteine derivatives can be synthesized and studied for their potential antioxidant properties or their ability to modulate redox pathways frontiersin.org. The stability conferred by the D-configuration might allow for the development of more persistent antioxidant agents or probes for studying redox processes, although research often focuses on L-cysteine for direct biological redox roles frontiersin.orgcymitquimica.com. The trityl protection on D-cysteine can be used in chemical probes designed to study redox mechanisms or to deliver cysteine-like functionalities in a controlled manner.

Computational Chemistry and Theoretical Modeling of H D Cys Trt Oh Systems

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the behavior of H-D-Cys(Trt)-OH in various environments (e.g., in different solvents or near other molecules), MD can reveal its conformational preferences and non-covalent interactions.

MD simulations of this compound typically involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom over time can be determined.

Detailed Research Findings:

Solvent Interactions: The hydrophobic trityl group tends to minimize its contact with polar solvents like water. MD simulations can quantify this effect by calculating the solvent accessible surface area (SASA) for different parts of the molecule. This has implications for the solubility of this compound and its interactions with other molecules in a biological context.

Below is an interactive data table summarizing typical outputs from an MD simulation of this compound in a water box.

Simulation ParameterTypical Value/FindingSignificance
Simulation Time 100 nsAllows for adequate sampling of conformational space.
RMSD of Backbone 1.5 ÅIndicates the stability of the amino acid backbone conformation.
SASA of Trityl Group LowConfirms the hydrophobic nature and tendency to avoid solvent.
Dominant Dihedral Angle -60°, 60°, 180°Represents the most stable rotamers of the cysteine side chain.

Quantum Chemical Calculations for Mechanistic Insights into Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. uoa.gr This allows for the investigation of chemical reactions at a quantum level, providing insights into reaction mechanisms, transition states, and the factors that control reactivity. mdpi.com

A key application of QC calculations for this compound is the study of the deprotection mechanism, which typically occurs under acidic conditions. uoa.gr By modeling the reaction pathway of protonation of the sulfur atom followed by the cleavage of the S-C(Trt) bond, the activation energy and the structure of the transition state can be determined.

Detailed Research Findings:

Deprotection Mechanism: QC calculations support a mechanism where acid-catalyzed cleavage of the trityl group proceeds via the formation of a stable trityl cation. uoa.gr The stability of this carbocation is a key driving force for the reaction.

Electronic Properties: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the most reactive sites in the molecule. For this compound, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character.

Bond Dissociation Energies: QC methods can be used to calculate the strength of the S-C(Trt) bond. This information is crucial for understanding the lability of the trityl protecting group under different conditions.

The following interactive data table presents representative data from DFT calculations on this compound.

Calculated PropertyValue (Typical)Implication for Reactivity
S-C(Trt) Bond Dissociation Energy ~50-60 kcal/molRelatively low, indicating susceptibility to cleavage.
HOMO Energy -6.5 eVIndicates the electron-donating ability of the sulfur atom.
LUMO Energy -0.5 eVSuggests sites susceptible to nucleophilic attack.
Activation Energy of Deprotection ~15-25 kcal/molConsistent with facile removal under acidic conditions.

Predictive Modeling of Reactivity and Selectivity in Protected Cysteine Derivatives

Predictive modeling, often employing machine learning (ML) algorithms, is an emerging area in computational chemistry. nih.gov These models are trained on large datasets of known chemical reactions and molecular properties to predict the outcomes of new reactions or the properties of new molecules.

For protected cysteine derivatives like this compound, predictive models can be developed to forecast their reactivity in various chemical transformations and their selectivity towards different reagents. These models can take into account a wide range of molecular descriptors, including electronic, steric, and topological properties.

Detailed Research Findings:

Reactivity Prediction: ML models can be trained to predict the rate of deprotection of different cysteine protecting groups under various acidic conditions. By including descriptors that capture the steric bulk and electronic properties of the protecting group, these models can accurately rank the lability of groups like trityl.

Selectivity in Disulfide Bond Formation: In the context of peptide synthesis, the selective formation of disulfide bonds is crucial. Predictive models can be used to identify the optimal conditions for the oxidative coupling of protected cysteines, minimizing the formation of unwanted side products. These models can help in the strategic choice of protecting groups to achieve the desired disulfide connectivity.

Feature Importance Analysis: A significant advantage of some ML models is the ability to identify the most important molecular features that govern reactivity and selectivity. For protected cysteines, such analyses often highlight the importance of the steric hindrance around the sulfur atom and the stability of the leaving group during deprotection.

This interactive data table showcases the types of descriptors used in predictive modeling for cysteine derivatives.

Descriptor TypeExample DescriptorRelevance to Reactivity/Selectivity
Electronic Partial charge on sulfurInfluences nucleophilicity and susceptibility to electrophilic attack.
Steric Solvent Accessible Surface AreaHinders or facilitates the approach of reagents.
Topological Molecular Connectivity IndicesEncodes information about the branching and size of the protecting group.
Quantum Chemical HOMO/LUMO EnergiesRelates to the frontier molecular orbitals involved in chemical reactions.

Q & A

Q. What frameworks (e.g., FINER, PICO) are suitable for designing studies involving this compound?

  • Methodological Answer :
  • Apply PICO : Population (peptide sequences), Intervention (Trt protection), Comparison (alternative protectants like Acm), Outcome (yield, purity) .
  • Use FINER criteria to evaluate feasibility, novelty, and relevance of mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.